1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine
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Overview
Description
1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine is a heterocyclic compound that contains both imidazole and triazole rings These structures are significant in medicinal chemistry due to their presence in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method is the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions . Another approach involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine involves its interaction with specific molecular targets. The compound can stabilize metal ions, such as copper (I), enhancing their catalytic effects in various reactions . It is believed to promote catalysis through the stabilization of the copper (I)-oxidation state, allowing the catalytic cycle to proceed efficiently .
Comparison with Similar Compounds
Similar Compounds
Tris(benzyltriazolylmethyl)amine (TBTA): A tertiary amine containing the 1,2,3-triazole moiety, used as a ligand in click chemistry.
1,3,5-tris(1H-1,2,3-triazol-1-yl)benzene: Another compound with multiple triazole rings, used in various chemical applications.
Uniqueness
1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine is unique due to its specific combination of imidazole and triazole rings, which confer distinct chemical properties and potential biological activities. Its ability to stabilize metal ions and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
4022-84-8 |
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Molecular Formula |
C12H12N6 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-benzyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine |
InChI |
InChI=1S/C12H12N6/c13-11-10(12-14-7-16-17-12)18(8-15-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2,(H,14,16,17) |
InChI Key |
HVUSVDMAXZGXME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=C2C3=NC=NN3)N |
Origin of Product |
United States |
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